molecular formula C21H16ClN3O5S2 B11533796 4-chloro-N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-N-[(4-methylphenyl)sulfonyl]benzohydrazide

4-chloro-N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-N-[(4-methylphenyl)sulfonyl]benzohydrazide

Cat. No.: B11533796
M. Wt: 490.0 g/mol
InChI Key: ZUTOHOROKYFRDU-UHFFFAOYSA-N
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Description

4-CHLORO-N’-[(3E)-1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3(2H)-YLIDENE]-N-[(4-METHYLPHENYL)SULFONYL]BENZOHYDRAZIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzisothiazole ring system, which is known for its diverse biological activities. The presence of sulfonyl and hydrazide groups further enhances its chemical reactivity and potential utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N’-[(3E)-1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3(2H)-YLIDENE]-N-[(4-METHYLPHENYL)SULFONYL]BENZOHYDRAZIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzisothiazole Ring: The benzisothiazole ring can be synthesized through the cyclization of 2-aminobenzenesulfonamide with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Chlorine Atom: Chlorination of the benzisothiazole ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Hydrazide Group: The hydrazide group is introduced by reacting the chlorinated benzisothiazole with hydrazine hydrate.

    Coupling with 4-Methylphenylsulfonyl Chloride: The final step involves the coupling of the hydrazide intermediate with 4-methylphenylsulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N’-[(3E)-1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3(2H)-YLIDENE]-N-[(4-METHYLPHENYL)SULFONYL]BENZOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, typically under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzisothiazole derivatives.

Scientific Research Applications

4-CHLORO-N’-[(3E)-1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3(2H)-YLIDENE]-N-[(4-METHYLPHENYL)SULFONYL]BENZOHYDRAZIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of antimicrobial, anticancer, and anti-inflammatory research.

    Biological Studies: It can be used as a probe to study various biological pathways and molecular targets, including enzyme inhibition and receptor binding.

    Industrial Applications: The compound’s reactivity and stability make it suitable for use in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-CHLORO-N’-[(3E)-1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3(2H)-YLIDENE]-N-[(4-METHYLPHENYL)SULFONYL]BENZOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzisothiazole ring system can interact with active sites of enzymes, leading to inhibition or modulation of their activity. The sulfonyl and hydrazide groups can form hydrogen bonds and other interactions with biological molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-CHLORO-N’-[(3E)-1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3(2H)-YLIDENE]-N-[(4-METHYLPHENYL)SULFONYL]BENZOHYDRAZIDE is unique due to its combination of a benzisothiazole ring with sulfonyl and hydrazide groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H16ClN3O5S2

Molecular Weight

490.0 g/mol

IUPAC Name

4-chloro-N'-(1,1-dioxo-1,2-benzothiazol-3-yl)-N-(4-methylphenyl)sulfonylbenzohydrazide

InChI

InChI=1S/C21H16ClN3O5S2/c1-14-6-12-17(13-7-14)32(29,30)25(21(26)15-8-10-16(22)11-9-15)23-20-18-4-2-3-5-19(18)31(27,28)24-20/h2-13H,1H3,(H,23,24)

InChI Key

ZUTOHOROKYFRDU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C(=O)C2=CC=C(C=C2)Cl)NC3=NS(=O)(=O)C4=CC=CC=C43

Origin of Product

United States

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